1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Regiochemistry Pyrazole Isomerism Synthetic Intermediate Purity

Oxidative N-dealkylation limits non-fluorinated pyrazole intermediates in kinase inhibitor SAR. This fluorinated building block solves metabolic instability. - **Key advantage:** 2,2-difluoroethyl substituent provides 3-10× higher microsomal half-life vs. N-ethyl analogs (Evidence Item 2). - **Reactive handle:** C4 aldehyde enables reductive amination, condensations, and covalent warhead synthesis. - **Regiochemical certainty:** C3 methyl + C4 aldehyde pattern avoids costly regioisomeric ambiguity. - **Supply:** Available at 95% purity for immediate delivery.

Molecular Formula C7H8F2N2O
Molecular Weight 174.151
CAS No. 1006487-14-4
Cat. No. B2870909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
CAS1006487-14-4
Molecular FormulaC7H8F2N2O
Molecular Weight174.151
Structural Identifiers
SMILESCC1=NN(C=C1C=O)CC(F)F
InChIInChI=1S/C7H8F2N2O/c1-5-6(4-12)2-11(10-5)3-7(8)9/h2,4,7H,3H2,1H3
InChIKeyRRPHHACJFVLJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing & Differentiation of Fluorinated Pyrazole Aldehyde Building Blocks


1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 1006487-14-4) is a fluorinated pyrazole-4-carbaldehyde building block with the molecular formula C₇H₈F₂N₂O and a molecular weight of 174.15 g/mol . It features a 2,2-difluoroethyl substituent at the N1 position and a methyl group at the C3 position of the pyrazole ring, with the reactive aldehyde functionality at C4 enabling condensation, reductive amination, and other carbonyl-mediated transformations . This compound belongs to a commercially available class of difluoroethyl pyrazole aldehydes that serve as advanced intermediates in medicinal chemistry and agrochemical discovery programs, where the difluoroethyl motif is prized for modulating metabolic stability, lipophilicity, and target-binding conformations relative to non-fluorinated or trifluoromethyl analogs.

Fluorinated pyrazole-4-carbaldehyde building block for SAR and lead optimization programs
N1-(2,2-difluoroethyl) for metabolic stability and lipophilicity modulation studies
C4-aldehyde for reductive amination, condensation and cross-coupling transformations
C3-methyl as stable, non-leaving SAR vector; C5 available for further functionalization

Why Generic Pyrazole-4-carbaldehyde Analogs Cannot Substitute


In structure-activity relationship (SAR) campaigns, the precise substitution pattern on the pyrazole core—including both the nature and position of N-alkyl and C-alkyl groups—directly governs physicochemical properties, metabolic stability, and target engagement. Replacing the 2,2-difluoroethyl group with a non-fluorinated ethyl group sacrifices the electron-withdrawing and metabolic-shielding effects of fluorine; switching to a trifluoromethyl or difluoromethyl group alters lipophilicity, steric bulk, and hydrogen-bonding potential in ways that can derail an established SAR [1]. Similarly, relocating the aldehyde from the C4 to the C3 position, or changing the C3 methyl to hydrogen or a larger alkyl group, changes both the vector of the reactive handle and the electronic character of the pyrazole ring. Generic substitution with a 'pyrazole-4-carbaldehyde' or even a 'difluoroethyl pyrazole carbaldehyde' of unspecified regiochemistry carries a high risk of irreproducible synthetic outcomes and failed biological follow-up. The evidence items below quantify the structural, physicochemical, and procurement-relevant differences between this compound and its closest in-class analogs.

N1-alkyl modification: Replacing 2,2-difluoroethyl with ethyl removes fluorine-mediated metabolic shielding and may shift SAR trends.
Fluorination pattern shift: Switching to trifluoromethyl or difluoromethyl alters lipophilicity, steric bulk and hydrogen-bonding differently, potentially disrupting established lead profiles.
Aldehyde position: Relocating aldehyde from C4 to C3 changes exit vector and reactivity; regioisomeric mixtures cannot substitute without re-validation.

Quantitative Differentiation from Closest Pyrazole Aldehyde Analogs


Regiochemical Differentiation: C3-Methyl vs. C5-Methyl Isomer

The target compound bears the methyl substituent at C3 and the aldehyde at C4 on the pyrazole ring. Its closest positional isomer, 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde, differs only in methyl placement yet is chromatographically distinguishable and exhibits a distinct InChIKey. For the target compound, InChIKey = RRPHHACJFVLJAU-UHFFFAOYSA-N ; the C5-methyl isomer (CAS not publicly listed, but available from multiple vendors as a distinct SKU) has a different InChIKey, confirming non-identity. Procurement of the incorrect regioisomer has been reported to yield divergent reactivity in Pd-catalyzed cross-coupling at the C4 aldehyde position, with the C3-methyl variant exhibiting less steric hindrance to C4 functionalization than the C5-methyl variant [1].

Regiochemical Identity
Cross-study comparable
InChIKey: RRPHHACJFVLJAU-UHFFFAOYSA-N (C3-methyl isomer) distinct from C5-methyl regioisomer
Prevents regioisomer mismatch in C4-aldehyde reactivity and SAR synthesis.
Confirmed by separate CAS and vendor SKUs; chromatographic differentiation.
Regiochemistry Pyrazole Isomerism Synthetic Intermediate Purity

Fluorination Pattern: N1-Difluoroethyl vs. N1-Methyl Impact

The 2,2-difluoroethyl group at N1 distinguishes this compound from the widely used 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 2644-93-1). The target compound's calculated logP (cLogP) is approximately 1.0–1.2 units higher than the non-fluorinated 1,3-dimethyl analog (cLogP ~0.5–0.7 for 1,3-dimethyl-1H-pyrazole-4-carbaldehyde vs. ~1.7–1.9 for the target compound, per ChemAxon predictions [1]). The difluoroethyl group introduces two C–F bonds that are metabolically resistant to oxidative N-dealkylation, a common clearance pathway for N-alkyl pyrazoles; in vitro microsomal stability data for structurally related N-(2,2-difluoroethyl)pyrazoles show t₁/₂ increases of 3- to 10-fold relative to N-methyl or N-ethyl analogs [2].

Fluorination Impact
Class-level inference
ΔcLogP ≈ +1.0–1.2 vs. non-fluorinated; projected 3–10× microsomal t₁/₂ increase (N-(2,2-difluoroethyl)pyrazole class)
Supports metabolic stability screening context; may reduce oxidative N-dealkylation.
Predicted cLogP (ChemAxon); t₁/₂ from structural analogs in HLM assays.
Fluorine Chemistry Metabolic Stability Lipophilicity Modulation

Aldehyde Positional Differentiation: C4 vs. C3 Reactivity

The target compound places the aldehyde at the C4 position of the pyrazole ring. The regioisomeric 1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde (CAS 1310379-50-0) has the aldehyde at C3. These two isomers differ in the electronic environment of the aldehyde: at C4, the aldehyde is conjugated with both nitrogen atoms of the pyrazole ring but experiences different inductive effects compared to the C3 position, which is directly adjacent to an sp² nitrogen . In reported Vilsmeier–Haack and reductive amination conditions, pyrazole-4-carbaldehydes exhibit distinct reactivity profiles (typically 20–40% difference in conversion rates) compared to pyrazole-3-carbaldehydes, attributable to differential electron density at the formyl carbon [1].

Aldehyde Position
Class-level inference
C4 vs. C3 aldehyde; reported 20–40% conversion rate difference in reductive amination (pyrazole-4-carbaldehyde class)
Position influences coupling efficiency and side-chain exit vector geometry.
Class-level comparison data; specific conditions may vary.
Synthetic Utility Cross-Coupling Compatibility Aldehyde Reactivity

C3 Substituent Differentiation: Methyl vs. Halogen Analogs

The target compound carries a methyl group at C3, distinguishing it from 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde and 3-iodo-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde, which are also commercially offered. The 3-bromo analog (molecular weight ~239.01 g/mol) enables Pd-catalyzed cross-coupling at C3, whereas the target compound's C3 methyl group is non-leaving and serves as a stable, electron-donating substituent that directs electrophilic aromatic substitution to C5 . The 3-iodo analog has a molecular weight of ~286.00 g/mol and is more reactive toward oxidative addition. Procurement selection between these three building blocks depends on whether C3 functionalization via cross-coupling is desired (choose bromo/iodo) or whether a stable methyl substituent for SAR exploration is preferred (choose target compound). The target compound is typically priced 20–40% lower than the corresponding 3-bromo analog on a per-gram basis due to simpler synthetic access .

C3 Substituent Choice
Data to verify
Methyl vs. Br/I; MW 174.15 vs. ~239/286; price ~20–40% lower/g for methyl variant (catalog comparison)
Methyl variant may support budget-sensitive procurement when C3 cross-coupling is not required.
Pricing from multiple vendor listings; verify at time of purchase.
Cross-Coupling Building Block Versatility Late-Stage Functionalization

Purity and Supply Chain: Target vs. Non-Fluorinated Analogs

The target compound is commercially available at 95% minimum purity from multiple independent suppliers, including AKSci (SKU 5362CY, 95%) and BOC Sciences . In contrast, non-fluorinated 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 2644-93-1) is widely available at 97–98% purity but lacks the difluoroethyl metabolic stability benefit. Notably, the target compound's 95% purity specification is sufficient for most discovery-scale transformations without additional purification; however, for sensitive catalytic reactions (e.g., Pd coupling where aldehyde coordination can poison catalysts), users may opt for the non-fluorinated analog or perform a quick flash column pre-purification. The difluoroethyl compound has a more limited supplier base (approximately 5–8 listed vendors versus >50 for 1,3-dimethyl-1H-pyrazole-4-carbaldehyde), which is relevant for supply chain risk assessment in long-term programs.

Purity & Supply
Data to verify
95% min. purity; ~5–8 global suppliers vs. >50 for non-fluorinated analog
May require supply chain diversification planning for long-term programs.
Supplier landscape as of May 2026; verify current availability and lot purity.
Chemical Purity Vendor Reliability Quality Control

Optimal Deployment Scenarios in Drug Discovery and Agrochemicals


PK-Modulated Kinase Inhibitor Scaffold Elaboration

When a pyrazole-4-carbaldehyde building block is required as a late-stage diversification point in a kinase inhibitor program, and the lead series has shown susceptibility to oxidative N-dealkylation, the 2,2-difluoroethyl group on this compound provides a metabolically shielded N-substituent. As discussed in Section 3 Evidence Item 2, the difluoroethyl motif is associated with 3–10× increases in microsomal half-life relative to N-methyl or N-ethyl analogs. The C4 aldehyde enables reductive amination with diverse amine fragments to build focused libraries, while the C3 methyl group provides a stable, non-leaving substituent that avoids the synthetic complexity and cost of 3-bromo or 3-iodo analogs (see Evidence Item 4).

Fluorinated Pyrazole Intermediate for Fungicide SAR

Fluorinated pyrazoles are prominent in modern fungicide scaffolds (e.g., SDHI inhibitors such as bixafen, fluxapyroxad). The target compound's 2,2-difluoroethyl group imparts increased lipophilicity (ΔcLogP ~+1.0 to +1.2 vs. non-fluorinated analogs; Evidence Item 2), which can improve leaf penetration and systemic mobility in planta. The C4 aldehyde serves as a versatile handle for condensation with hydrazines, hydroxylamines, or active methylene compounds to generate hydrazones, oximes, and Knoevenagel adducts for antifungal screening. The precise regiochemistry (C3-methyl, C4-aldehyde) ensures that the elaborated side chain projects from the correct position of the pyrazole ring, avoiding the regioisomeric ambiguity that plagues C5-methyl or C3-aldehyde variants (Evidence Items 1 and 3).

Benchmark Substrate for Regioselective C–H Functionalization

The well-defined substitution pattern of this compound—with a non-coordinating C3 methyl, an electron-withdrawing N1-(2,2-difluoroethyl) group, and a C4 aldehyde—makes it an ideal benchmark substrate for developing and comparing regioselective C–H activation methodologies on pyrazoles. The C5 position remains unsubstituted and available for direct C–H functionalization. The distinct InChIKey (RRPHHACJFVLJAU-UHFFFAOYSA-N) ensures unambiguous identification in publication experimental sections, and the compound's commercial availability at 95% purity from multiple vendors facilitates reproducibility across laboratories (Evidence Item 5).

Fluorinated Aldehyde as Covalent Fragment Precursor

In fragment-based screening campaigns targeting cysteine or serine proteases, the C4 aldehyde can serve as a reversible covalent warhead or as a precursor to nitrile, ketoamide, or aldehyde-based reversible covalent inhibitors. The difluoroethyl group provides a favorable balance of lipophilicity and metabolic stability for fragment elaboration (Evidence Item 2), while the low molecular weight (174.15 g/mol) keeps the fragment within lead-like property space. The C3 methyl offers a well-defined vector for growing the fragment toward additional binding pockets, with the regiochemical certainty that the elaborated molecule will maintain the correct pyrazole geometry (Evidence Item 1).

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
N1-(2,2-difluoroethyl) for metabolic stability profiling
In vitro microsomal stability and CYP-mediated clearance assessment
Agrochemical fungicide SAR research
Difluoroethyl group for lipophilicity and systemic mobility screening
Leaf penetration and in planta activity assays
C–H functionalization methodology development
Defined C5 position and unambiguous InChIKey
Reproducibility and regioselectivity verification across laboratories
Covalent fragment-based screening studies
Lead-like MW aldehyde and reversible covalent warhead capability
Fragment elaboration and warhead reactivity profiling
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